4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C6H7ClN4 |
|---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2,(H2,8,10,11) |
InChI Key |
CZWVOBKZFCQZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(N=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategies
Patent CN110386936B outlines a two-step process for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
-
Condensation : Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
-
Cyclization : Treating the intermediate with formamidine salt under basic conditions to yield the pyrrolopyrimidine core.
Adaptation Insights :
Four-Step Synthesis with High Yield
US10738058B2 describes a streamlined route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
-
Alkylation : Ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
-
Cyclization : Forming the pyrimidine ring using formamidine acetate.
-
Chlorination : Replacing the hydroxyl group with chlorine using POCl3.
-
Purification : Isolation via crystallization (purity >99.5%).
Key Parameters :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 2-cyanoacetate | 80–100 | 85–90 |
| 2 | Formamidine acetate | 60–80 | 78–82 |
| 3 | POCl3 | 100–110 | 90–95 |
Adaptation Challenges :
-
Introducing the dihydro moiety requires hydrogenation or partial reduction steps, which may affect regioselectivity.
-
The amine at position 2 necessitates protective group strategies to prevent side reactions during chlorination.
Proposed Routes for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine
Pathway A: Reductive Amination and Cyclization
-
Starting Material : 3-Aminopyrrolidine-2-carbonitrile.
-
Chlorination : Treat with N-chlorosuccinimide (NCS) to introduce Cl at position 4.
-
Cyclization : React with formamidine hydrochloride in ethanol under reflux to form the pyrimidine ring.
-
Reduction : Hydrogenate the pyrrole ring using Pd/C to achieve the dihydro structure.
Advantages :
-
Avoids harsh chlorination agents like POCl3.
-
High atom economy.
Limitations :
-
Risk of over-reduction or ring opening during hydrogenation.
Pathway B: One-Pot Condensation and Functionalization
-
Intermediate Synthesis : Condense 2-aminomalononitrile with γ-chlorobutyraldehyde to form a dihydro-pyrrole precursor.
-
Cyclization : Use urea or thiourea under acidic conditions to build the pyrimidine ring.
-
Chlorination : Direct substitution using PCl5 in dichloromethane.
Reaction Conditions :
-
Cyclization: 120°C, 6 hours (yield: 65–70%).
-
Chlorination: 0°C to room temperature, 2 hours (yield: 85–90%).
Comparative Analysis of Synthetic Approaches
Optimization Strategies
Solvent Systems
Catalytic Enhancements
Chemical Reactions Analysis
Acid Catalyst Effects
The use of HCl as a catalyst in amination reactions is critical for controlling side-product formation. For analogous pyrrolopyrimidines, 0.1 equivalents of HCl optimize reaction rates while minimizing hydrolytic side-products (e.g., ethoxy derivatives) . Higher acid concentrations deactivate the nucleophile (e.g., aniline) via protonation, favoring competing solvolysis .
Substrate Reactivity and Aniline Substituents
The efficiency of amination depends on the nucleophilicity and basicity of the amine . Anilines with electron-donating groups (e.g., 4-OEt, 4-Bu) react faster than those with electron-withdrawing groups (e.g., 4-NO₂, 2,4,5-Cl) .
| Aniline Substituent | p*Kₐ | Conversion (1 h) | Yield |
|---|---|---|---|
| 4-OEt (2b) | 5.19 | 78% | 94% |
| 4-NO₂ (2j) | 1.02 | 15% | 88% |
| 2,4,5-Cl (2p) | 1.09 | 0% | 12% |
| Data from aniline reactivity studies on analogous systems . |
Solvent Effects and Green Chemistry
Water-based solvents are increasingly favored for their environmental benefits. In three-component reactions for pyrrolo[2,3-d]pyrimidine derivatives, aqueous media with acetic acid catalysis enable efficient synthesis . For the target compound, water may similarly reduce reliance on organic solvents while maintaining reactivity, provided the intermediates remain soluble .
Functional Group Reactivity
The compound exhibits typical amine and heterocycle reactivity:
-
Amine Substitution : Susceptible to alkylation, acylation, or condensation reactions.
-
Heterocyclic Substitution : Chlorine at the 4-position may undergo nucleophilic aromatic substitution under specific conditions (e.g., with amines or thiols).
-
Redox Sensitivity : The fused ring system may participate in oxidation/reduction processes, depending on substituents.
Biological and Pharmaceutical Relevance
While not explicitly detailed in the provided sources, related pyrrolopyrimidines (e.g., 2,4-diamino derivatives) are studied for FAK/Pyk2 kinase inhibition , highlighting potential therapeutic applications . Structural analogs like 6-benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demonstrate antimicrobial and antitumor activities, suggesting the target compound may share similar properties.
Scientific Research Applications
G Protein-Coupled Receptor Agonists
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine, have been identified as agonists for the G protein-coupled receptor 119 (GPR119). This receptor plays a significant role in glucose homeostasis and insulin secretion. Compounds targeting GPR119 have shown promise in the management of type 2 diabetes by modulating the enteroinsular axis and improving glycemic control .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit certain cancer cell lines. For example, related compounds have been shown to induce apoptosis in tumor cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation .
Anti-inflammatory Effects
Studies suggest that pyrrolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit pathways leading to inflammation, making them candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The structural modifications of this compound can lead to derivatives with enhanced biological activity or selectivity towards specific targets.
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine can be contextualized against related pyrrolopyrimidine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differentiators
Substituent Effects: The chloro group at C4 in the target compound enhances electrophilicity, facilitating Suzuki couplings or SNAr reactions, unlike the unsubstituted amine derivative . Benzyl or indenyl groups (e.g., in and ) introduce steric bulk, altering binding affinity in kinase inhibitors .
Synthetic Utility :
- The target compound’s chloro group allows direct functionalization, whereas the dihydrochloride salt of the unsubstituted amine () requires deprotection for further reactions .
- Indenyl-substituted derivatives () are synthesized via Buchwald-Hartwig coupling, showcasing broader applicability in drug discovery .
Stability and Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo studies, whereas non-ionic derivatives (e.g., benzyl-substituted) may require formulation aids .
Biological Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₆H₆ClN₃
- Molecular Weight : 155.58 g/mol
- CAS Number : 16372-08-0
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit Focal Adhesion Kinases (FAK) and Pyk2, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis in various cancer models .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Cell Proliferation : In vitro studies demonstrated that this compound can inhibit the proliferation of tumor cells expressing folate receptors (FR) . The mechanism involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis.
| Compound | Activity | Target |
|---|---|---|
| This compound | Antiproliferative | FAK/Pyk2 |
| Thienoyl analogs | Cytotoxicity | GARFTase |
Other Biological Activities
In addition to its anticancer properties, this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that pyrimidine derivatives can exhibit antibacterial and antifungal properties . The presence of chlorine and nitrogen atoms enhances their interaction with microbial targets.
Case Studies
- Inhibition of FAK in Cancer Models : A study highlighted the effectiveness of this compound in reducing tumor size in xenograft models by targeting FAK signaling pathways .
- Synergistic Effects with Other Drugs : When combined with traditional chemotherapy agents, this compound showed enhanced efficacy against resistant cancer cell lines .
Research Findings
Recent studies have focused on optimizing the structure of pyrrolo[3,4-D]pyrimidines to improve their biological activity. Variations in substituents have been shown to affect potency and selectivity towards cancer cells:
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine, and how is its purity validated?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the pyrrolopyrimidine core with reagents like 5-oxazol-5-yl-thiophene-2-sulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) is a key step . Characterization involves LC-MS for mass confirmation and HPLC for purity assessment. Derivatization with agents like d0/d6-dimethylamine analogs (for isotopic labeling) enhances detection sensitivity in mass spectrometry .
Q. Which analytical techniques are optimal for quantifying trace levels of this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column derivatization is the gold standard. For instance, derivatization with d0/d6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine enables quantification at femtogram (fg) levels (LOQs: 1–5 fg on-column for a 10-μL injection) using high-resolution accurate mass (HRAM) detection in parallel reaction monitoring (PRM) mode . Key parameters:
| Parameter | Value Range |
|---|---|
| LOQ | 1–5 fg on-column |
| Injection Volume | 10 μL |
| Derivatization Agent | d0/d6-dimethylamine |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound as a selective ATR kinase inhibitor?
Systematic SAR exploration involves modifying substituents on the pyrrolopyrimidine core. For example:
- Amide pharmacophore : Introducing hydrophobic groups (e.g., 8,8-dimethyl substituents) enhances binding to the ATR kinase active site .
- Ligand efficiency metrics : Ligand lipophilicity efficiency (LLE) is critical for balancing potency and solubility. Compounds with LLE >5 show improved cellular activity .
- Selectivity : Replacing the 4-chloro group with morpholine or piperidine reduces off-target effects on ATM kinase .
Q. What experimental strategies address contradictions in biological activity data among pyrrolopyrimidine analogs?
Discrepancies often arise from assay conditions or substituent positioning. To resolve these:
- Cellular vs. enzymatic assays : Validate inhibitory activity in both recombinant kinase assays (e.g., IC₅₀ for ATR) and cell-based models (e.g., synthetic lethality in ATM-deficient cells) .
- Metabolic stability screening : Use liver microsomes to identify labile substituents that may cause variability in in vivo efficacy .
- Crystallography : Resolve binding modes of conflicting analogs using X-ray structures of ATR-compound complexes .
Q. How are in vivo antitumor efficacy and pharmacokinetics (PK) evaluated for this compound?
- Xenograft models : Subcutaneous tumors (e.g., HCT116 colorectal cancer) are treated with the compound (e.g., 10–50 mg/kg, oral) to assess tumor growth inhibition .
- PK parameters : Monitor plasma half-life (t₁/₂), bioavailability, and brain penetration. Derivatives with 7,7-dimethyl groups exhibit prolonged t₁/₂ (>4 hours in mice) due to reduced CYP3A4 metabolism .
Methodological Considerations
Q. What computational tools are used to predict the ligand efficiency and off-target risks of pyrrolopyrimidine derivatives?
- Molecular docking : Tools like AutoDock Vina model interactions with ATR’s kinase domain (PDB: 5YZ0).
- QSAR models : Correlate substituent hydrophobicity (cLogP) with cellular potency .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify risks for unintended kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
